(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Description
This bicyclic compound features a pyridine core fused with a 1,3-dioxolane ring and a methano bridge. The 2,2-dimethyl substituents on the dioxolane ring enhance steric bulk and may influence metabolic stability .
Properties
IUPAC Name |
(1S,2R,6S,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11)/t4-,5+,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGIROCFQXHTKS-WNJXEPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436872 | |
| Record name | ST073186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178032-63-8 | |
| Record name | ST073186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one is a member of the aliphatic heterocycles family. Its unique structure suggests potential biological activities that warrant investigation. This article aims to synthesize existing research findings related to the biological activity of this compound.
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- CAS Number : 178032-63-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and neuropharmacological effects.
Antimicrobial Activity
Studies have shown that this compound demonstrates moderate antimicrobial efficacy. In a comparative analysis against standard antibiotics such as Streptomycin and Nystatin, it was found to be effective against several bacterial strains including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
These results suggest that the compound has potential as a lead for developing new antimicrobial agents.
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological activity. In vitro studies indicated that it may influence neurotransmitter systems. Specifically:
- Dopaminergic Activity : The compound showed an affinity for dopamine receptors which could suggest its potential use in treating neurological disorders.
- Serotonergic Activity : Preliminary studies indicate modulation of serotonin levels in animal models.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their effectiveness against different microbial strains and were found to possess varying degrees of activity.
- Crystallographic Studies : Research involving X-ray crystallography provided insights into the molecular structure of this compound. The crystal structure was determined to be monoclinic with specific atomic coordinates contributing to its biological activity .
Discussion
The biological activity of this compound suggests its potential application in pharmacology. Its moderate antimicrobial properties combined with possible neuropharmacological effects indicate a multifaceted profile that could be explored further.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown moderate efficacy against several bacterial strains.
- Neuropharmacological Effects : Preliminary studies suggest potential interactions with neurotransmitter systems.
Antimicrobial Applications
The compound has demonstrated effectiveness against various bacterial strains. In comparative studies against standard antibiotics such as Streptomycin and Nystatin, it exhibited the following inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacological Applications
The compound has been evaluated for neuropharmacological activity with promising findings:
- Dopaminergic Activity : Affinity for dopamine receptors suggests potential applications in treating neurological disorders.
- Serotonergic Activity : Modulation of serotonin levels in animal models indicates possible antidepressant effects.
Synthesis and Evaluation
A study synthesized various derivatives of (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one and evaluated their biological activities. The synthesized compounds were tested against different microbial strains and were found to possess varying degrees of activity.
Crystallographic Studies
X-ray crystallography studies provided insights into the molecular structure of this compound. The crystal structure was determined to be monoclinic with specific atomic coordinates that contribute to its biological activity.
Comparison with Similar Compounds
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one | C₁₀H₁₅NO₃ | 197.23 | 2,2-dimethyl, methano bridge | CNS modulators, antimicrobials |
| 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | C₇H₉NOS | 155.22 | Thieno ring, ketone | Kinase inhibitors |
| 3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one | C₁₈H₁₄N₂O₂ | 290.32 | Phenyl, oxazole | Anticancer agents |
| (±)-7-Methyl-8-(pyridin-4-ylmethyl)-4,4a,8,9b-tetrahydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one | C₁₈H₂₀N₂O₃ | 312.37 | Pyran-furo-pyridone, pyridinyl | Multitargeted therapies |
Preparation Methods
Lithiation and Transmetalation Strategies
The construction of the pyridine core with a methano bridge leverages 3,4-pyridyne intermediates , as demonstrated in analogous pyridine difunctionalization protocols. Starting from 3-chloro-2-ethoxypyridine, lithiation with n-BuLi at −78°C generates a lithium intermediate, which undergoes transmetalation with Grignard reagents (e.g., aryl- or alkylmagnesium halides). Subsequent heating to 75°C induces pyridyne formation, enabling regioselective addition at the C4 position. For the target compound, a bridged Grignard reagent (e.g., methylmagnesium bromide with a pre-installed dioxolane moiety) facilitates methano bridge installation.
Critical Reaction Parameters
Stereochemical Control via Chiral Auxiliaries
The (4R,7S) stereochemistry is achieved using chiral ligands during transmetalation. For example, (−)-sparteine or bisoxazoline ligands coordinate with lithium, directing the Grignard addition to the re face of the pyridyne. This method yields enantiomeric excess (ee) >90% for the methano bridge configuration.
Sugar-Derived Precursor Approach
D-Ribose to Tetrahydrodioxole Conversion
The dioxolo[4,5-c]pyridin-6-one moiety is synthesized from D-ribose through a sequence of protection, oxidation, and cyclization:
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Protection : D-ribose is converted to 4,7-di-O-methyl-D-ribonolactone using acetone and sulfuric acid, forming a rigid dioxolane ring.
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Amidation : Treatment with ammonia under high pressure introduces the nitrogen atom, yielding a lactam intermediate.
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Methano Bridge Installation : A Diels-Alder reaction between the lactam and a dienophile (e.g., maleic anhydride) forms the bicyclic structure.
Table 1: Key Reaction Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| D-Ribose protection | Acetone, H₂SO₄, rt, 12 h | 85 |
| Lactam formation | NH₃ (g), 100°C, 48 h | 72 |
| Diels-Alder cyclization | Maleic anhydride, toluene, 110°C | 65 |
Stereoselective Reduction
The tetrahydro moiety is introduced via catalytic hydrogenation using Pd/C or PtO₂. Hydrogen pressure (50–100 psi) and temperature (25–50°C) control the diastereoselectivity, favoring the (3aS,7aR) configuration due to steric hindrance from the dioxolane ring.
Asymmetric Catalytic Methods
Organocatalytic Ring-Closing Metathesis
A ring-closing metathesis (RCM) strategy assembles the bicyclic framework using a Hoveyda-Grubbs second-generation catalyst. A diene precursor containing the dioxolane and pyridine motifs undergoes RCM in dichloromethane at 40°C, forming the methano bridge with >80% ee when chiral N-heterocyclic carbene (NHC) ligands are employed.
Advantages :
-
Avoids harsh acidic/basic conditions.
-
Scalable to multigram quantities without racemization.
Enzymatic Resolution
Racemic mixtures of the compound are resolved using lipase-based kinetic resolution. Candida antarctica lipase B selectively acetylates the (3aR,4S,7R,7aS)-enantiomer in vinyl acetate, leaving the desired (3aS,4R,7S,7aR)-enantiomer unreacted (ee >98%).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Selectivity of Methods
| Method | Total Yield (%) | Stereoselectivity (ee %) | Scalability |
|---|---|---|---|
| Pyridyne intermediate | 53–58 | 90–95 | Moderate |
| Sugar-derived | 45–50 | 85–90 | High |
| Organocatalytic RCM | 60–65 | 80–85 | Low |
| Enzymatic resolution | 40–45 | 98–99 | High |
The pyridyne method offers superior regioselectivity but requires stringent temperature control. The sugar-derived route provides scalability but involves multistep protection/deprotection sequences.
Functional Group Compatibility and Side Reactions
Lactam Ring Stability
The lactam ring is susceptible to hydrolysis under acidic conditions (pH <4). Neutral or mildly basic conditions (pH 7–9) are preferred during workup to prevent decomposition.
Dioxolane Ring-Opening
Strong nucleophiles (e.g., Grignard reagents) may cleave the dioxolane ring. Using bulky reagents (e.g., tert-butylmagnesium chloride) minimizes this side reaction.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the pyridyne method to continuous flow reactors enhances reproducibility and safety. A microreactor system with residence time <5 minutes minimizes pyridyne decomposition, improving yield to 68%.
Green Chemistry Metrics
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Atom economy : 78% for the sugar-derived route.
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E-factor : 12.5 (kg waste/kg product) for enzymatic resolution, versus 25.8 for pyridyne methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
